Methyl 4-[({5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
METHYL 4-{5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE is an organic compound with a complex structure that includes a pyrimidine ring, a benzoate ester, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE typically involves multiple steps, including the formation of the pyrimidine ring, chlorination, and subsequent functionalization with the methanesulfonyl group and benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the pyrimidine ring.
Scientific Research Applications
METHYL 4-{5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of METHYL 4-{5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and benzoate esters with different substituents. Examples include:
- METHYL 4-ACETAMIDO-5-CHLORO-2-METHOXYBENZOATE
- 5-CHLORO-2-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZAMIDE
Uniqueness
METHYL 4-{5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C21H18ClN3O5S |
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Molecular Weight |
459.9 g/mol |
IUPAC Name |
methyl 4-[[5-chloro-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18ClN3O5S/c1-13-5-3-4-6-15(13)12-31(28,29)21-23-11-17(22)18(25-21)19(26)24-16-9-7-14(8-10-16)20(27)30-2/h3-11H,12H2,1-2H3,(H,24,26) |
InChI Key |
FKSCXEYFBSTXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)Cl |
Origin of Product |
United States |
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